molecular formula C12H17NO4 B155876 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid CAS No. 10128-06-0

2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid

Cat. No. B155876
CAS RN: 10128-06-0
M. Wt: 239.27 g/mol
InChI Key: QCCQWLWXLUTSAK-UHFFFAOYSA-N
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Description

“2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid” is a chemical compound with the molecular formula C12H16N2O2 . It is also known by other names such as “2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile” and "Benzenepropanenitrile, α-amino-3,4-dimethoxy-α-methyl-" .


Synthesis Analysis

The synthesis of this compound has been described in various publications. For instance, one process involves the resolution of (+), (-)-2-amino-3-(3,4-dimethoxyphenyl)propionitrile, obtained from 3,4-dimethoxyphenylacetaldehyde, with (+)-camphorsulfonic acid or a salt thereof. This is followed by subsequent hydrolysis and demethylation using concentrated solutions of haloid acids .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C12H16N2O2 . The structure is generated from information available in various databases .

Scientific Research Applications

1. Synthesis of Heterocycles

Research by Zinchenko et al. (2009) explored the synthesis of various heterocycles, including dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines, using a reaction involving 3-amino-4-(3,4-dimethoxyphenyl)maleimide. This study highlights the potential of 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid derivatives in the synthesis of complex heterocyclic compounds (Zinchenko et al., 2009).

2. Novel Synthesis Processes

A novel synthesis process for L-α-(3,4-Dimethoxybenzyl)-α-ureidopropanoic acid, starting from L-α-(3,4-dimethoxybenzyl)-α-aminopropanoic acid hydrochloride, was developed by Su Wei-ke (2008). This research contributes to the field of organic synthesis, demonstrating efficient and environmentally friendly methods (Su Wei-ke, 2008).

3. Photopolymerization Applications

Guillaneuf et al. (2010) investigated the use of a new alkoxyamine derivative, closely related to 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid, as a photoiniferter for nitroxide-mediated photopolymerization. This application is significant in the field of material sciences, particularly in developing new photopolymerization techniques (Guillaneuf et al., 2010).

4. Co-Crystal Formation

Asiri et al. (2011) studied the co-crystal formation of 2-amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile with 3-amino-1-(3,4-dimethoxyphenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile. This research is relevant in understanding the properties of co-crystals and their potential applications in pharmaceuticals and materials science (Asiri et al., 2011).

5. Biological Activity of Derivatives

Liu, Li, and Zhengming Li (2004) synthesized novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives and evaluated their biological activities, including fungicidal and insecticidal properties. This study is crucial for understanding the potential of derivatives of 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid in developing new bioactive compounds (Liu, Li, & Zhengming Li, 2004).

Safety And Hazards

The safety data sheet for a similar compound, α-Amino-3,4-dimethoxy-α-methylbenzenepropanenitrile, suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately .

properties

IUPAC Name

2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-12(13,11(14)15)7-8-4-5-9(16-2)10(6-8)17-3/h4-6H,7,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCQWLWXLUTSAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397039
Record name 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid

CAS RN

10128-06-0
Record name 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Drabina, S Karel, I Panov, M Sedlák - Tetrahedron: Asymmetry, 2013 - Elsevier
Currently, asymmetric synthesis represents one of the main streams of organic synthesis. Although an extensive research has been carried out in this area, the synthesis of chiral …
Number of citations: 19 www.sciencedirect.com

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